N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H12FN5O3S2 and its molecular weight is 393.41. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various moieties, including 1,3,4-thiadiazole, which is structurally similar to the compound . These molecules have been tested for their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds have shown good to moderate antimicrobial activity against tested microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).
Novel Synthesis Routes and Characterization
Research has also been conducted on the synthesis and characterization of novel compounds, with a focus on understanding their structure and potential for mislabeling as 'research chemicals'. This includes detailed analytical characterization using various techniques to ensure accurate identification and differentiation from similar molecules (McLaughlin et al., 2016).
Antitumor and Cytotoxic Properties
Further research has explored the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against certain human cancer cell lines. This highlights the potential antitumor applications of these compounds and their relevance in pharmaceutical development (Hutchinson et al., 2001).
Auxiliary-Directed C-H Bond Activation
Another study investigates the use of isoxazole-3-carboxamide derivatives for palladium-catalyzed C-H bond activation, offering insights into the development of novel synthetic methods that could be applicable to the synthesis of complex molecules, including amino acid derivatives (Pasunooti et al., 2015).
Synthesis of Surfactants with Antimicrobial Activities
The compound and related structures have also been used to synthesize surfactants that exhibit dyeing and antimicrobial activities. This application underscores the versatility of such molecules in various industrial applications beyond their potential biological effects (Amine et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been documented to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
This can lead to changes in cellular processes, potentially leading to therapeutic effects .
Biochemical Pathways
Similar compounds have been shown to have broad pharmacological effects, impacting various biochemical pathways .
Result of Action
Similar compounds have been shown to have a wide range of effects, including anticancer, antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O3S2/c1-8-6-11(21-24-8)13(23)18-14-19-20-15(26-14)25-7-12(22)17-10-5-3-2-4-9(10)16/h2-6H,7H2,1H3,(H,17,22)(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRFPUXXOPLZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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